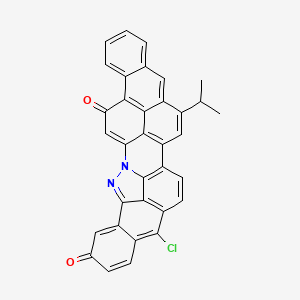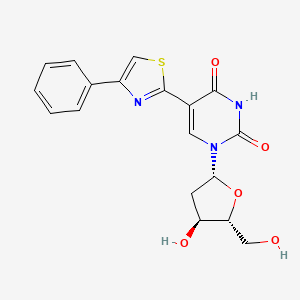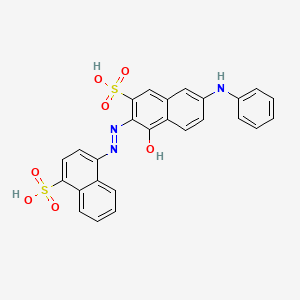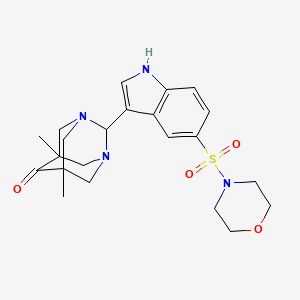
dimethyl (2E,34E)-hexatriaconta-2,34-dienedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2E,34E)-hexatriaconta-2,34-dienedioate is a complex organic compound characterized by its long carbon chain and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2E,34E)-hexatriaconta-2,34-dienedioate typically involves the esterification of the corresponding dicarboxylic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
HOOC-(CH2)16-CH=CH-(CH2)16-COOH+2CH3OH→CH3OOC-(CH2)16-CH=CH-(CH2)16-COOCH3+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (2E,34E)-hexatriaconta-2,34-dienedioate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base, such as triethylamine.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Dimethyl (2E,34E)-hexatriaconta-2,34-dienedioate has several scientific research applications:
Chemistry: Used as a model compound to study long-chain ester reactions and mechanisms.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential as a drug delivery vehicle due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and as a plasticizer in materials science.
Mecanismo De Acción
The mechanism by which dimethyl (2E,34E)-hexatriaconta-2,34-dienedioate exerts its effects depends on its interaction with molecular targets. In biological systems, it may integrate into lipid bilayers, affecting membrane fluidity and permeability. The ester groups can undergo hydrolysis, releasing the corresponding dicarboxylic acid and methanol, which can further participate in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl (2E,34E)-octatriaconta-2,34-dienedioate
- Dimethyl (2E,34E)-tetratriaconta-2,34-dienedioate
Uniqueness
Dimethyl (2E,34E)-hexatriaconta-2,34-dienedioate is unique due to its specific chain length and the position of the double bonds, which confer distinct physical and chemical properties. Compared to shorter or longer chain analogs, it may exhibit different solubility, melting point, and reactivity, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C38H70O4 |
|---|---|
Peso molecular |
591.0 g/mol |
Nombre IUPAC |
dimethyl (2E,34E)-hexatriaconta-2,34-dienedioate |
InChI |
InChI=1S/C38H70O4/c1-41-37(39)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38(40)42-2/h33-36H,3-32H2,1-2H3/b35-33+,36-34+ |
Clave InChI |
HAYSMLFXRQFQTR-LBYUQGKWSA-N |
SMILES isomérico |
COC(=O)/C=C/CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC/C=C/C(=O)OC |
SMILES canónico |
COC(=O)C=CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]-N-ethyl-N',N'-dimethylethylenediamine monohydrochloride](/img/structure/B12705186.png)












